molecular formula C6H6FNO2S B2934011 3-Methylpyridine-2-sulfonyl fluoride CAS No. 1785296-79-8

3-Methylpyridine-2-sulfonyl fluoride

Cat. No.: B2934011
CAS No.: 1785296-79-8
M. Wt: 175.18
InChI Key: AFZRNZGQYHMQFC-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-sulfonyl fluoride is an organic compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 3-methylpyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylpyridine-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This interaction is particularly significant in the inhibition of serine proteases, where the sulfonyl fluoride group forms a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .

Comparison with Similar Compounds

    2-Fluoro-3-methylpyridine: A fluorinated derivative of 3-methylpyridine with similar chemical properties.

    3-Methylpyridine-2-sulfonamide: A sulfonamide derivative with different reactivity and applications.

    3-Methylpyridine-2-sulfonic acid: An oxidized form with distinct chemical behavior

Uniqueness: 3-Methylpyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and makes it a valuable reagent in organic synthesis. Its ability to inhibit enzymes also distinguishes it from other similar compounds, making it a compound of interest in biochemical research .

Properties

IUPAC Name

3-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZRNZGQYHMQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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